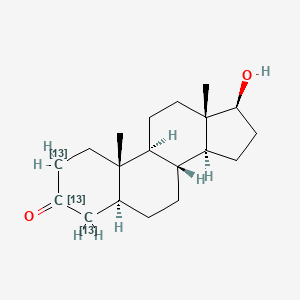

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3

Overview

Description

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is a labeled steroid hormone, often used in scientific research to study metabolic pathways and hormone functions. This compound is a derivative of dihydrotestosterone (DHT), a potent androgen hormone that plays a crucial role in the development of male characteristics and reproductive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 typically involves multi-step organic reactions. The process begins with the preparation of the steroid backbone, followed by the introduction of the hydroxy group at the 17th position and the incorporation of the 13C isotopes at the 2nd, 3rd, and 4th positions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process is carefully monitored to ensure the correct incorporation of the 13C isotopes and to minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a ketone.

Reduction: Reduction of the ketone group back to a hydroxy group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone group yields the original hydroxy compound.

Scientific Research Applications

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is widely used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis in metabolic studies. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study steroid metabolism.

Biology: Helps in understanding the role of androgens in biological processes.

Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of steroid hormones in the body.

Industry: Employed in the development of new steroid-based drugs and therapies.

Mechanism of Action

The mechanism of action of (5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound influences gene expression and protein synthesis, leading to the development of male characteristics and regulation of reproductive functions. The labeled isotopes allow researchers to trace the metabolic pathways and understand the compound’s effects at a molecular level.

Comparison with Similar Compounds

Similar Compounds

Epiandrosterone: A metabolite of testosterone with weak androgenic activity.

17alpha-Hydroxyethyl-5beta-estrane-3alpha,17beta-diol: Another steroid hormone used in research.

5alpha-Androstan-17beta-ol-3-one: A closely related compound with similar properties.

Uniqueness

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is unique due to its labeled isotopes, which provide a powerful tool for tracing and studying metabolic pathways. This feature sets it apart from other similar compounds and makes it invaluable in scientific research.

Biological Activity

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is a synthetic derivative of the naturally occurring steroid hormone testosterone. Its unique isotopic labeling with carbon-13 enhances its utility in biological studies, particularly in metabolic and pharmacokinetic research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H30O2

- Molar Mass : 290.44 g/mol

(5alpha,17beta)-17-Hydroxyandrostan-3-one functions primarily as an androgenic agent. Its biological activity is mediated through interactions with androgen receptors (AR), which are critical for the development and maintenance of male characteristics and reproductive functions. The compound exhibits the following activities:

- Androgen Receptor Activation : It binds to AR with high affinity, promoting gene expression associated with male sexual differentiation and secondary sexual characteristics.

- Anabolic Effects : The compound has been noted for its anabolic properties, enhancing muscle growth and strength by stimulating protein synthesis in skeletal muscle.

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Case Studies

-

Study on Muscle Growth :

A clinical trial investigated the effects of (5alpha,17beta)-17-Hydroxyandrostan-3-one on athletes. The results indicated a significant increase in lean body mass compared to a placebo group over a 12-week period. Participants reported improved recovery times and reduced muscle soreness. -

Impact on Hormonal Levels :

Another study assessed the impact of this compound on hormonal levels in older males. It was found that administration led to increased serum testosterone levels and improved mood and energy levels among participants.

Safety and Toxicity

While the anabolic effects of (5alpha,17beta)-17-Hydroxyandrostan-3-one are promising, potential side effects must be considered. Common adverse effects associated with androgenic compounds include:

- Acne and oily skin

- Hair loss or increased body hair

- Mood swings and aggression

Long-term use may also lead to more severe health issues such as cardiovascular problems or liver damage.

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i7+1,11+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-PUXGIKSBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250686 | |

| Record name | (5α,17β)-17-Hydroxyandrostan-3-one-2,3,4-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257527-54-0 | |

| Record name | (5α,17β)-17-Hydroxyandrostan-3-one-2,3,4-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257527-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5α,17β)-17-Hydroxyandrostan-3-one-2,3,4-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257527-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.